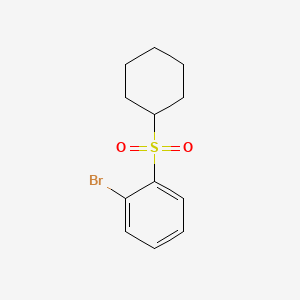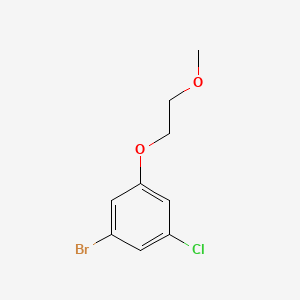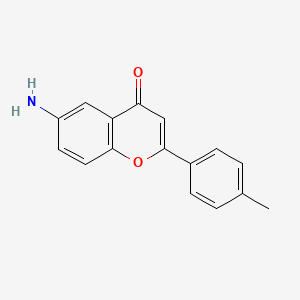
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then subjected to further purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group and the 4-methylphenyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial products.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI): Unique due to the presence of both amino and 4-methylphenyl groups.
6-amino-2-phenyl-4H-chromen-4-one: Lacks the 4-methyl group, which may affect its biological activity.
6-amino-2-(4-chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the 4-methylphenyl group in 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) imparts unique chemical and biological properties to the compound. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
198329-84-9 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.285 |
IUPAC-Name |
6-amino-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,17H2,1H3 |
InChI-Schlüssel |
YDYSFEBBEHMOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Synonyme |
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


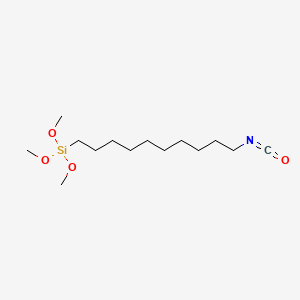
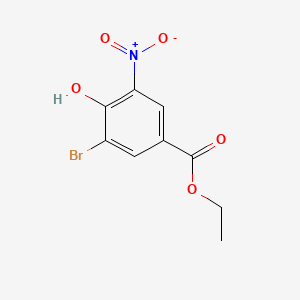
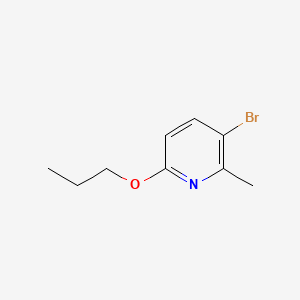
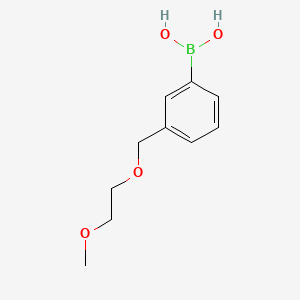
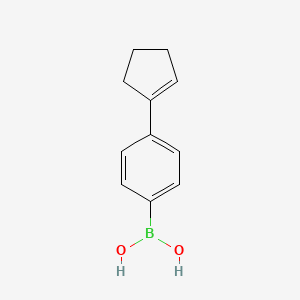
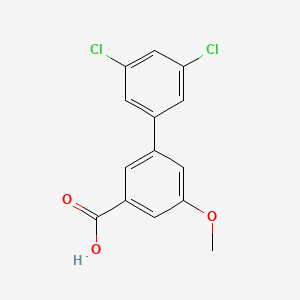

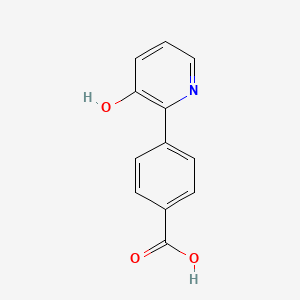
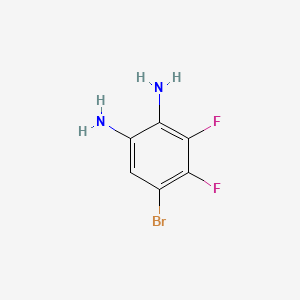

![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
